tert-butyl N-(4-carbamoyloxan-4-yl)carbamate
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Overview
Description
tert-butyl N-(4-carbamoyloxan-4-yl)carbamate: is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-carbamoyloxan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-carbamoyloxan-4-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(4-carbamoyloxan-4-yl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: tert-butyl N-(4-carbamoyloxan-4-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can also be used as a model compound to investigate the metabolism of carbamates in living organisms .
Medicine: It can be used as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It can also be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-carbamoyloxan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and result in the desired biological or chemical effects .
Comparison with Similar Compounds
- tert-butyl N-(4-carbamoyloxan-4-yl)methylcarbamate
- tert-butyl N-(4-carbamoyloxan-4-yl)ethylcarbamate
- tert-butyl N-(4-carbamoyloxan-4-yl)propylcarbamate
Comparison: tert-butyl N-(4-carbamoyloxan-4-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences can be attributed to variations in the substituents attached to the carbamate group, which can influence the compound’s overall behavior in various applications .
Properties
CAS No. |
519031-86-8 |
---|---|
Molecular Formula |
C11H20N2O4 |
Molecular Weight |
244.3 |
Purity |
95 |
Origin of Product |
United States |
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